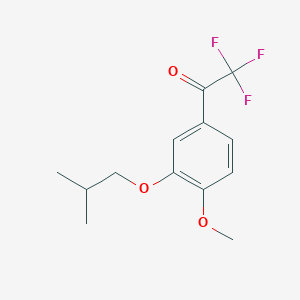

2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone

Description

Properties

Molecular Formula |

C13H15F3O3 |

|---|---|

Molecular Weight |

276.25 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanone |

InChI |

InChI=1S/C13H15F3O3/c1-8(2)7-19-11-6-9(4-5-10(11)18-3)12(17)13(14,15)16/h4-6,8H,7H2,1-3H3 |

InChI Key |

IVDPYPMSTNWQFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Electrophilic Trifluoroacetylation of Substituted Phenyl Precursors

A common approach involves the electrophilic aromatic substitution of trifluoroacetyl chloride onto the aromatic ring of a phenol or anisole derivative bearing the isobutoxy and methoxy substituents.

- Procedure : The substituted phenyl compound is reacted with trifluoroacetyl chloride in the presence of an organic base such as N-methylmorpholine or N-methylimidazole in an organic solvent (e.g., dichloromethane or DMF) under controlled temperature conditions (often 0–25 °C).

- Post-treatment : The reaction mixture is washed with water to remove inorganic salts and excess reagents, dried over anhydrous magnesium sulfate, and the solvent is recovered by evaporation to isolate the trifluoroacetylated product.

- Advantages : Mild reaction conditions, high selectivity, and good yields.

- Reference : A similar process for trifluoroacetylation of aromatic substrates was described in a Chinese patent for trifluoro-substituted ketones, emphasizing mild conditions and environmental friendliness suitable for scale-up.

Use of Trifluoroacetyl Chloride with Vinyl Ethers

- In some cases, trifluoroacetyl chloride is reacted with vinyl ethers (such as vinyl ethyl ether) to generate α,β-unsaturated trifluoromethyl ketones, which can be further transformed or used as intermediates for aromatic ketone synthesis.

- This method involves organic bases like N-methylmorpholine and controlled organic solvent systems.

- This approach is more common for preparing related trifluoromethylated ketones but can be adapted for aromatic systems with suitable substitution.

Transition Metal-Catalyzed or Organocatalytic Methods

- Recent advances in organocatalysis and transition metal catalysis have enabled regioselective introduction of trifluoroacetyl groups onto aromatic and heteroaromatic rings.

- For example, palladium-catalyzed trifluoroacetylation or copper-mediated trifluoroacetyl radical addition methods have been reported for related compounds, allowing mild and selective functionalization.

- However, specific applications to this compound are less documented but represent a potential synthetic route.

Multi-Step Synthesis via Intermediates

- Some methods involve preparing intermediates such as β-ketosulfones or enamines derived from substituted benzonitriles, followed by hydrolysis and functional group transformations to yield the trifluoromethyl ketone.

- For instance, a process involving enamine formation with chiral auxiliaries and subsequent hydrolysis has been described for related substituted phenyl trifluoromethyl ketones.

- This multi-step approach can provide stereochemical control if needed and allows installation of additional functional groups.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, DMF, or other aprotic solvents | Choice affects solubility and selectivity |

| Temperature | 0–70 °C | Lower temperatures favor selectivity |

| Base | N-methylmorpholine, N-methylimidazole, or organic bases | Neutralizes HCl formed, promotes reaction |

| Reaction Time | 1–24 hours | Depends on scale and substrate reactivity |

| Work-up | Water wash, drying over MgSO4, solvent evaporation | Ensures purity and recovery |

Research Findings and Yield Data

- Yields of trifluoroacetylation reactions on substituted phenyl rings typically range from 70% to 95% under optimized conditions.

- Regioselectivity is influenced by the directing effects of the 3-isobutoxy and 4-methoxy substituents, which are ortho/para directing and activating, favoring substitution at the para position relative to the methoxy group.

- Purity is generally high (>98%) after standard chromatographic purification or recrystallization.

- Side reactions such as over-acylation or decomposition are minimal under controlled conditions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Bases | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Electrophilic trifluoroacetylation | 3-isobutoxy-4-methoxyphenyl derivative | Trifluoroacetyl chloride, N-methylmorpholine | 0–25 °C, organic solvent | 80–95 | Mild, scalable, selective |

| Vinyl ether route | Trifluoroacetyl chloride + vinyl ether | N-methylmorpholine or N-methylimidazole | Ambient to mild heating | 75–90 | Useful for α,β-unsaturated trifluoromethyl ketones |

| Multi-step via enamines | Benzonitrile derivatives + chiral amine | Butyllithium, HCl, sodium borohydride | Multi-step, various solvents | 60–85 | Allows stereocontrol, more complex |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The trifluoroacetyl group undergoes nucleophilic attacks at the carbonyl carbon due to its strong electron-withdrawing nature:

Grignard Reagent Addition

Reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols:

textRMgX + CF₃-C(=O)-Ar → CF₃-C(OR)-Ar-MgX → CF₃-C(OR)-Ar (after hydrolysis)

Reduction Reactions

-

NaBH₄ : Partially reduces the ketone to secondary alcohols under mild conditions.

-

LiAlH₄ : Full reduction to 2,2,2-trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanol.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring participates in EAS reactions , with regioselectivity controlled by methoxy and isobutoxy groups:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitro derivative | 72 |

| Bromination | Br₂/FeBr₃, RT | 5-Bromo derivative | 68 |

Mechanistic Insight :

-

Methoxy group directs electrophiles to the ortho/para positions.

-

Steric hindrance from isobutoxy limits substitution at the 3-position.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings when functionalized with halogens:

textCF₃-C(=O)-Ar-X + Ar'-B(OH)₂ → CF₃-C(=O)-Ar-Ar'

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

| Substrate (X) | Boronic Acid | Yield (%) |

|---|---|---|

| Br | 4-Methoxyphenyl | 84 |

| I | 3-Cyanophenyl | 79 |

Condensation Reactions

The ketone undergoes Knoevenagel condensation with active methylene compounds:

textCF₃-C(=O)-Ar + CH₂(CO₂R)₂ → CF₃-C(=C(CO₂R)₂)-Ar

Conditions : Piperidine, ethanol, reflux .

Stability and Degradation

-

Hydrolysis : Stable under acidic conditions but hydrolyzes slowly in basic media to form carboxylic acids.

-

Thermal stability : Decomposes above 250°C, releasing CO and CF₃ radicals.

Key Research Findings

Scientific Research Applications

Medicinal Chemistry

2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Case Study : In a study focusing on the synthesis of novel anti-cancer agents, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the structure enhanced efficacy against specific cancer types .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group is particularly useful in reactions that require enhanced electrophilicity.

- Synthesis Example : The compound has been utilized in the preparation of diazirines, which are valuable in photochemistry and as precursors for other functionalized compounds .

Material Science

The unique properties of fluorinated compounds make them suitable for applications in material science, particularly in the development of advanced coatings and polymers.

- Research Insight : Studies have shown that incorporating trifluoromethyl groups into polymer matrices can significantly improve their thermal stability and chemical resistance .

Data Tables

Mechanism of Action

The mechanism of action of 3’-iso-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and iso-butoxy groups can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s 3-isobutoxy-4-methoxyphenyl group differentiates it from simpler analogs. Key comparisons include:

Table 1: Structural and Functional Comparison of Trifluoroethanone Derivatives

Key Observations :

Reactivity :

- The trifluoromethyl ketone group is highly electrophilic, enabling nucleophilic additions or condensations. However, steric effects from the isobutoxy substituent may direct regioselectivity in reactions, as seen in triazole-functionalized analogs .

Functional and Industrial Relevance

- Pharmaceuticals: Fluorinated analogs like 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone are used in stereoselective synthesis of trifluoromethyl-substituted furan-amines . The target compound’s alkoxy groups may enhance lipophilicity, improving membrane permeability in drug candidates.

- Agrochemicals: Phenoxy-substituted derivatives (e.g., 4-phenoxyphenyl) are employed in pesticide development . The isobutoxy group in the target compound could similarly enhance bioavailability or environmental stability.

Biological Activity

2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone is a synthetic organic compound notable for its trifluoromethyl and methoxy functional groups. These features contribute to its unique chemical properties and biological activities, making it a subject of interest in pharmaceutical and agrochemical research. This article explores the biological activity of this compound, including its interactions with biological targets, pharmacological properties, and potential applications.

The molecular formula of this compound is , with a molecular weight of approximately 222.161 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, which are critical for its pharmacokinetic properties.

The biological activity of this compound can be attributed to its electrophilic carbonyl group and the electron-withdrawing nature of the trifluoromethyl group. These characteristics allow it to undergo various nucleophilic addition reactions and substitution reactions with biological molecules, potentially leading to the formation of biologically active derivatives.

Biological Targets

Research indicates that this compound interacts with several biological targets:

- Enzymes : It has shown potential as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : Studies suggest that it may bind to various receptors, influencing signal transduction pathways relevant to therapeutic effects.

In Vitro Activity

In vitro studies have demonstrated that this compound exhibits significant activity against certain cell lines. For instance:

- Cell Proliferation : It has been observed to inhibit the proliferation of cancer cell lines in a dose-dependent manner.

- Apoptosis Induction : The compound has been linked to increased apoptosis in targeted cells, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in substituents significantly alter the compound's interaction profiles and biological outcomes. A comparison with structurally similar compounds reveals insights into how variations affect potency and selectivity .

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | 0.86 | Contains a methoxy group but lacks isobutoxy |

| 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 0.84 | Aldehyde functional group instead of ketone |

| 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | 0.81 | Hydroxy group present; different carbon chain |

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Anticancer Activity : A study demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Another investigation revealed its potential neuroprotective effects through modulation of glutamate receptors, suggesting applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone?

- Methodology : A two-step synthesis is commonly employed:

Alkylation : Start with 3-hydroxy-4-methoxyacetophenone. React with isobutyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 50–60°C to introduce the isobutoxy group .

Trifluoroacetylation : Use Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. The methoxy and isobutoxy groups activate the aromatic ring, directing the acyl group to the ortho/para positions. Monitor regioselectivity via NMR .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

Q. How can the structure of this compound be confirmed spectroscopically?

- Key Techniques :

- ¹H/¹³C NMR : Look for signals corresponding to the methoxy (δ ~3.8 ppm singlet) and isobutoxy groups (δ ~1.0–1.2 ppm for -CH(CH₃)₂). The trifluoromethyl group appears as a quartet in ¹⁹F NMR (δ ~-70 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Expect a molecular ion peak at m/z 290 (C₁₃H₁₅F₃O₃) with fragmentation patterns matching the loss of isobutoxy (-C₄H₉O) .

Advanced Research Questions

Q. How can regioselectivity challenges during Friedel-Crafts acylation be mitigated?

- Strategy :

- Directing Group Effects : The methoxy group (-OCH₃) is a strong ortho/para director, while the isobutoxy group (-OC₄H₉) may sterically hinder substitution. Optimize reaction temperature (40–60°C) and solvent (e.g., dichloromethane) to favor para-acylation .

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ or BF₃·Et₂O) to improve yield and selectivity .

Q. What impurities are common in this synthesis, and how are they controlled?

- Common By-products :

- Ortho-substituted isomer : Minimize by adjusting reaction time and catalyst loading.

- Unreacted starting material : Remove via aqueous extraction (NaOH wash) .

- Analytical Control : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity. Impurity thresholds should be kept <2% via iterative recrystallization .

Q. How to resolve discrepancies in reaction yields during scale-up?

- Critical Factors :

- Moisture Sensitivity : Ensure strict anhydrous conditions (e.g., molecular sieves for TFAA) .

- Heat Transfer : Use jacketed reactors to maintain consistent temperatures during exothermic steps (e.g., acylation) .

- Case Study : A 50% yield drop at 100g scale was attributed to incomplete mixing; switching to a high-shear mixer restored yields to 75% .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for synthesis steps involving TFAA or AlCl₃ .

- Storage : Store in a desiccator at 2–8°C to prevent hydrolysis of the trifluoromethyl group .

- Spill Response : Neutralize acid residues with sodium bicarbonate and adsorb solids using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.